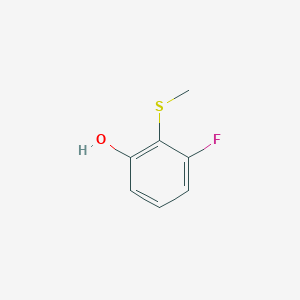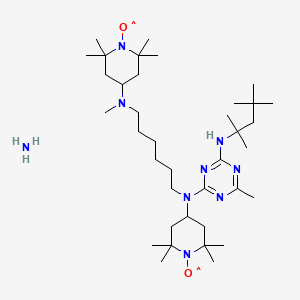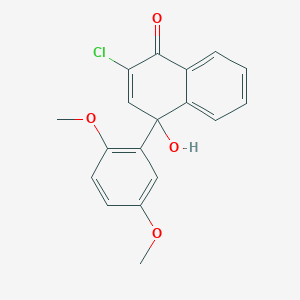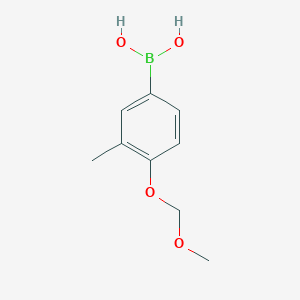
N-Methyl-N-(2-phenylethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-n-phenethyl-formamide is an organic compound with the molecular formula C10H13NO. It is a formamide derivative where the hydrogen atom of the formamide group is replaced by a methyl group and a phenethyl group. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-n-phenethyl-formamide can be synthesized through several methods:
Reaction of Methylamine with Phenethylformate: This method involves the reaction of methylamine with phenethylformate under controlled conditions to yield N-methyl-n-phenethyl-formamide.
Formylation of N-methylphenethylamine: This involves the formylation of N-methylphenethylamine using formic acid or formyl chloride in the presence of a catalyst.
Dehydration of N-substituted Formamides: Another method involves the dehydration of N-substituted formamides using reagents like triphenylphosphine and iodine in the presence of a tertiary amine.
Industrial Production Methods
Industrial production of N-methyl-n-phenethyl-formamide typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-methyl-n-phenethyl-formamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert it into amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N-methyl-n-phenethyl-formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-n-phenethyl-formamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-methylformamide: A simpler formamide derivative with similar chemical properties but less steric hindrance.
N-phenethylformamide: Lacks the methyl group, making it less hydrophobic and with different reactivity.
N-methyl-n-phenylformamide: Similar structure but with a phenyl group instead of a phenethyl group, affecting its steric and electronic properties.
Uniqueness
N-methyl-n-phenethyl-formamide is unique due to the presence of both a methyl and a phenethyl group, which confer distinct steric and electronic properties. This makes it a versatile compound with specific reactivity and applications that are not easily replicated by its simpler analogs .
Properties
CAS No. |
90784-34-2 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylethyl)formamide |
InChI |
InChI=1S/C10H13NO/c1-11(9-12)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
SDNGOUOTFYJHGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


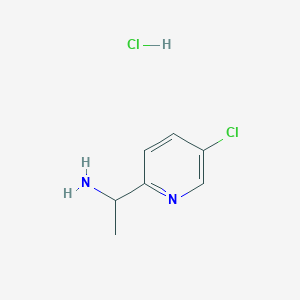
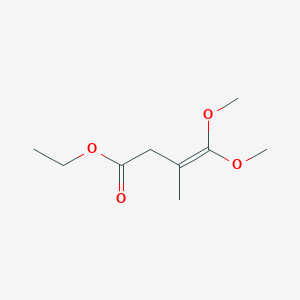


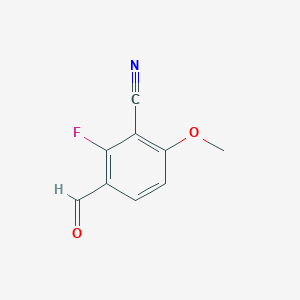
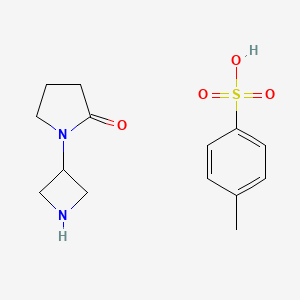
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
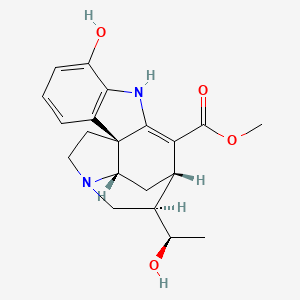
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
